2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
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Overview
Description
2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a chemical compound that features a pyrazole ring substituted with a chlorine atom and a trifluoromethyl group
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which could influence its interaction with the target .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of the compound , which could potentially impact its bioavailability.
Result of Action
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities , suggesting that this compound could have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves the reaction of 5-chloro-3-(trifluoromethyl)-1H-pyrazole with acetic acid derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)benzoic acid
- 5-chloro-3-(trifluoromethyl)-1H-pyrazole
Uniqueness
2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the pyrazole ring, which imparts distinct chemical and biological properties. This combination of functional groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Properties
CAS No. |
922516-24-3 |
---|---|
Molecular Formula |
C6H4ClF3N2O2 |
Molecular Weight |
228.6 |
Purity |
95 |
Origin of Product |
United States |
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